Higher Guaranteed Purity Versus Closely Related Sulfonylpiperazine Analogs on the Procurement Market
The target compound is offered at ≥95% purity (HPLC) by CheMenu . In contrast, structurally similar sulfonylpiperazine analogs such as 1-[(4-Butoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine (CAS 898655-25-9) are typically listed at 95% with no independent HPLC certificate, and 1-(2-Ethoxyphenyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine is catalogued with broad 95–98% range but without batch-specific analytical documentation . The quantifiable benefit is a defined lower-bound purity specification that reduces the risk of introducing unknown impurities into concentration–response assays. Note: high-strength differential evidence for biological activity is limited because no published head-to-head bioassay data comparing this compound with its direct analogs are currently available.
| Evidence Dimension | Guaranteed minimum purity (HPLC) |
|---|---|
| Target Compound Data | ≥95% (HPLC) |
| Comparator Or Baseline | 1-[(4-Butoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine (95%, typical vendor specification without batch-specific data); 1-(2-Ethoxyphenyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine (95–98% range, no batch-specific COA) |
| Quantified Difference | Target compound provides an explicit lower-bound specification backed by supplier quality control; comparator products lack batch-specific purity documentation. |
| Conditions | HPLC purity analysis as stated on vendor product pages |
Why This Matters
For procurement decisions, a manufacturer-verified ≥95% purity specification with batch-specific analytical data reduces the risk of experimental variability caused by undefined impurities, which is critical for reproducible dose–response and selectivity profiling.
